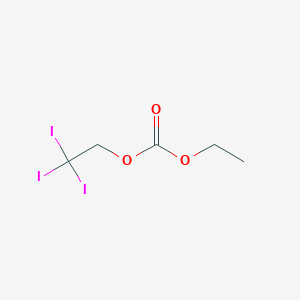![molecular formula C10H12N2 B12556387 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine CAS No. 143285-70-5](/img/structure/B12556387.png)
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring fused with a diazepine ring, which contains two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine can be synthesized through several methods. One common approach involves the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines. This reaction typically requires specific conditions, such as the presence of a solvent and controlled temperature . Another method involves the annulation of the diazepine ring to the pyrrole fragment, which can be achieved through various synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems and optimized reaction conditions .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine has several scientific research applications, including:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine include:
Pyrrolo[1,2-x][1,4]diazepines: These compounds have a similar diazepine ring structure but are fused with a pyrrole ring.
1,4-Benzodiazepines: These compounds have a benzene ring fused with a diazepine ring and are widely used in medicinal chemistry.
Tetrahydrobenzo[b]azepines: These compounds have a similar seven-membered ring structure and are used in various medicinal applications.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms in the diazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
143285-70-5 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2,6-diazabicyclo[5.5.0]dodeca-1,7,9,11-tetraene |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-3,5-6,11H,4,7-8H2 |
InChIキー |
RQWMDIWANWEPGV-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC=CC=CC2=NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
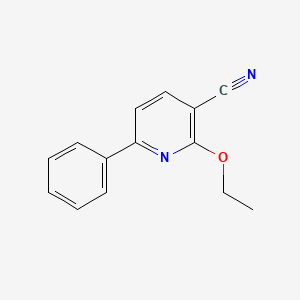

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
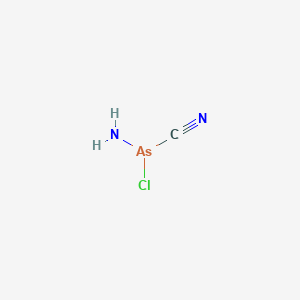
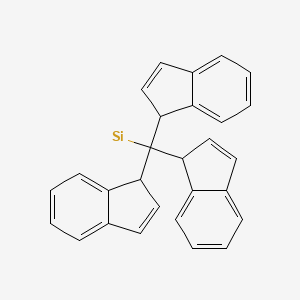
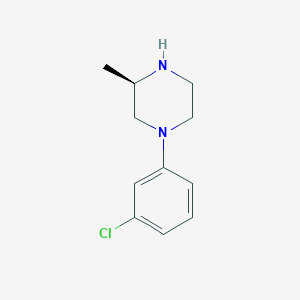
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)
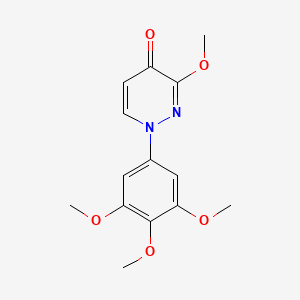
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
